Lipophilicity (LogP) Differentiation: 3,4-Dimethyl Substitution vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs
The predicted LogP of 2-(3,4-dimethylphenyl)azepane free base is 3.51 (ChemScene) to 3.84 (ChemSrc), positioning it within the optimal range for CNS drug-likeness (LogP 2–4) while differentiating it from analogs . In contrast, the unsubstituted 2-phenylazepane has a lower LogP of 3.22 (Molbase), and the 4-chlorophenyl analog shows higher LogP values of 3.54–3.87 depending on the computational method . The 3,4-dimethyl substitution thus provides a distinct intermediate lipophilicity that cannot be replicated by the parent or halogenated analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 (ChemScene); LogP = 3.84 (ChemSrc) |
| Comparator Or Baseline | 2-Phenylazepane: LogP = 3.22; 2-(4-Chlorophenyl)azepane: LogP = 3.54–3.87 |
| Quantified Difference | ΔLogP (vs unsubstituted phenyl) = +0.29 to +0.62; (vs 4-Cl phenyl) = −0.03 to −0.36 |
| Conditions | Computed values from database entries (ALOGPS, ChemAxon, or equivalent prediction algorithms) |
Why This Matters
Lipophilicity directly predicts passive membrane permeability and blood–brain barrier penetration; a difference of 0.3–0.6 LogP units can significantly alter CNS exposure profiles, making blind substitution of analogs risky in CNS-targeted SAR campaigns [1].
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
